N-butyl-4-methylphthalazin-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

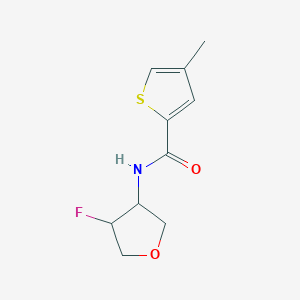

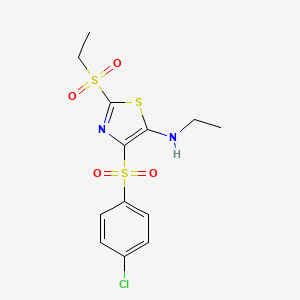

N-butyl-4-methylphthalazin-1-amine is a chemical compound with the CAS Number: 1153348-43-6 . It has a molecular weight of 215.3 . The IUPAC name for this compound is N-butyl-4-methyl-1-phthalazinamine . The physical form of this compound is a powder .

Synthesis Analysis

The synthesis of amines like this compound can involve various methods. One common method is the reduction of nitriles or amides and nitro compounds . Another method involves SN2 reactions of alkyl halides with ammonia and other amines . A nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, can also be used .Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17N3/c1-3-4-9-14-13-12-8-6-5-7-11(12)10(2)15-16-13/h5-8H,3-4,9H2,1-2H3 (H,14,16) . This code provides a unique representation of the molecular structure of the compound.Physical and Chemical Properties Analysis

This compound is a powder with a molecular weight of 215.3 . It is stored at a temperature of 4 degrees Celsius . More detailed physical and chemical properties were not available in the search results.科学的研究の応用

1. Polymerization Processes

The study of the mechanisms of the Michael addition polymerizations of different trifunctional amines with diacrylates, including linear aliphatic amines, explored their reactivity and formation of linear poly(amino ester)s, which are significant in polymer chemistry (Wu et al., 2004).

2. Antithrombotic Properties

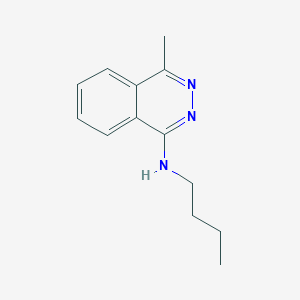

Research on 4-aryl- and 4-arylalkyl-1-phthalazinamines, including N-butyl-4-methylphthalazin-1-amine derivatives, demonstrated significant antithrombotic properties and antiplatelet activity, highlighting their potential in therapeutic applications (M. Johnsen et al., 2003).

3. Reaction Mechanisms in Organic Chemistry

The study of amination of organolithium reagents with methyllithium-alkoxyamines, including n-butyl derivatives, provided insights into the methodology and analysis of reaction mechanisms, relevant for the synthesis of amines in organic chemistry (P. Beak et al., 1986).

4. Dynamic Coatings in Capillary Electrophoresis

Investigations into the use of dynamic coatings, such as amines to oligo-amines, in capillary electrophoresis provided insights into their mechanisms of action and efficiency, enhancing understanding of macromolecular interactions (P. Righetti et al., 2001).

5. Dissociation Constants of Amines

Research on the dissociation constants of a variety of amines, including cyclic and tertiary amines, helped understand the influence of structural factors on their properties, crucial for chemical and pharmaceutical applications (Aravind V. Rayer et al., 2014).

6. Asymmetric Synthesis of Amines

Studies on N-tert-Butanesulfinyl imines for the asymmetric synthesis of amines, including the use of butyl derivatives, contributed significantly to the development of new methodologies in the synthesis of enantioenriched amines (J. Ellman et al., 2002).

7. Amine Volatility in CO2 Capture

Research on the volatility of amines, including butyl derivatives, in CO2 capture processes provided valuable data for environmental and process engineering, influencing the design and optimization of CO2 capture systems (T. Nguyen et al., 2010).

8. Chemiluminescence Derivatization in Liquid Chromatography

The development of highly sensitive chemiluminescence derivatization reagents for amines in liquid chromatography, including butyl derivatives, offered advancements in analytical chemistry, especially in sensitive detection methods (J. Ishida et al., 1995).

9. Amination of 1,2,4-Triazines

Studies on the amination of 1,2,4-triazines by potassium amide in liquid ammonia and phenyl phosphorodiamidate, including butyl derivatives, added to the understanding of reaction mechanisms and substitution processes in heterocyclic chemistry (A. Rykowski et al., 1982).

10. Imidazo-azines Synthesis by Flash Vacuum Thermolysis

Research on the flash vacuum thermolysis of tert-butylimines of various carbaldehydes, leading to the synthesis of imidazoazines, contributed to the development of new synthetic methodologies in organic chemistry (Katarzyna Justyna et al., 2017).

11. Aromatic Nucleophilic Substitution Reactions

The study of aromatic nucleophilic substitution reactions of 1-dialkylamino-2,4-dinitronaphthalene with primary or secondary amines, including butyl derivatives, provided insights into amine exchange processes, relevant for synthetic chemistry applications (S. Sekiguchi et al., 1988).

Safety and Hazards

特性

IUPAC Name |

N-butyl-4-methylphthalazin-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-3-4-9-14-13-12-8-6-5-7-11(12)10(2)15-16-13/h5-8H,3-4,9H2,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSWEIMPDUMMMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NN=C(C2=CC=CC=C21)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide](/img/structure/B2467144.png)

![(E)-4-(Dimethylamino)-N-[2-(3-oxo-1,4-benzoxazin-4-yl)ethyl]but-2-enamide](/img/structure/B2467151.png)

methanone](/img/structure/B2467152.png)

![(4-(Furan-2-carbonyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone](/img/structure/B2467158.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2467159.png)

![N-(4-methylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2467161.png)

![2-[1-[2-(2-Methoxyphenyl)acetyl]azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2467166.png)